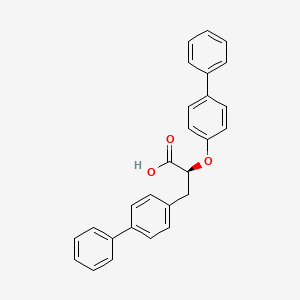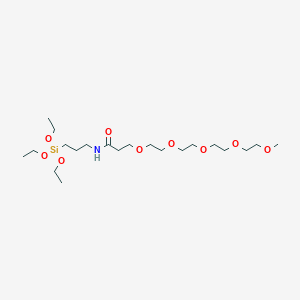![molecular formula C21H28ClN5O3 B1193127 (1R,2R,3S,4R,5S)-4-[2-chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol](/img/structure/B1193127.png)
(1R,2R,3S,4R,5S)-4-[2-chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MRS7469 is a novel highly selective A1 adenosine receptor (A1AR) agonist.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound has been extensively explored in the synthesis of novel nucleosides. For instance, Hřebabecký et al. (2006) demonstrated the synthesis of conformationally locked carbocyclic nucleosides derived from similar structures, emphasizing the methodological advancements in creating such compounds (Hřebabecký et al., 2006). Additionally, Bisacchi et al. (1991) elaborated on the synthesis of enantiomeric cyclobutyl guanine and adenine nucleoside analogues, showcasing the diverse applications of these compounds in the context of nucleoside synthesis (Bisacchi et al., 1991).
Application in Antiviral Research
A significant area of application for this compound is in antiviral research. Sato and Maruyama (1995) developed a method for synthesizing 3'-fluorocarbocyclic oxetanocin A, which showed a broad spectrum of antiviral activity, highlighting the potential of these compounds in combating viral infections (Sato & Maruyama, 1995).
Metabolic Mapping and Drug Development
The metabolic mapping and drug development potential of similar compounds have been explored. For instance, Fang et al. (2015) conducted metabolic mapping of an A3 adenosine receptor agonist, providing valuable insights into drug metabolism and guiding rational drug design (Fang et al., 2015).
Conformational Studies
The structural and conformational studies of such compounds have been pivotal in understanding their application. Research by Hřebabecký et al. (2006) on novel racemic conformationally locked carbocyclic nucleosides derived from various substituted bicyclo[2.2.1]heptanes provided insights into the molecular structures of these compounds (Hřebabecký et al., 2006).
Exploration in Biochemical Pharmacology
Explorations into the biochemical pharmacology of similar compounds are evident. Emmrich et al. (2010) synthesized a hydrolytically stable, fluorescent-labeled ATP analog, a crucial tool for probing adenylyl cyclases, demonstrating the compound's utility in biochemical studies (Emmrich et al., 2010).
Eigenschaften
Produktname |
(1R,2R,3S,4R,5S)-4-[2-chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol |
|---|---|
Molekularformel |
C21H28ClN5O3 |
Molekulargewicht |
433.937 |
IUPAC-Name |
(1R,2R,3S,4R,5S)-4-[2-Chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol |
InChI |
InChI=1S/C21H28ClN5O3/c22-20-25-18(24-13(10-3-1-4-10)11-5-2-6-11)14-19(26-20)27(9-23-14)15-12-7-21(12,8-28)17(30)16(15)29/h9-13,15-17,28-30H,1-8H2,(H,24,25,26)/t12-,15-,16+,17+,21+/m1/s1 |
InChI-Schlüssel |
KATPAPFGRPJUHJ-MXKWNSRKSA-N |
SMILES |
O[C@@H]1[C@]2(CO)C[C@]2([H])[C@@H](N3C=NC4=C(NC(C5CCC5)C6CCC6)N=C(Cl)N=C34)[C@@H]1O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MRS7469; MRS-7469; MRS 7469 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[2-[4-(2-Methylpropyl)piperazin-1-yl]-2-oxoethyl] 4-methylsulfonyl-3-nitrobenzoate](/img/structure/B1193062.png)

![2-methoxy-N-[2-methyl-6-(4-methylimidazol-1-yl)-3-oxo-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-9-yl]benzenesulfonamide](/img/structure/B1193066.png)
